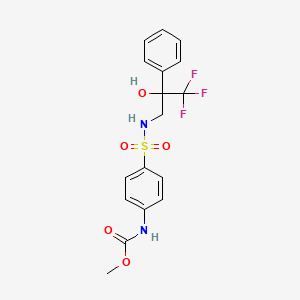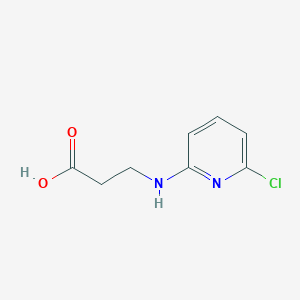
3-((6-Chloropyridin-2-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-Chloropyridin-2-yl)amino)propanoic acid is a chemical compound with the molecular formula C8H9ClN2O2 . It is also known by its IUPAC name, 3-[(6-chloro-2-pyridyl)amino]propanoic acid . This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Molecular Structure Analysis
The molecular structure of 3-((6-Chloropyridin-2-yl)amino)propanoic acid consists of a pyridine ring attached to a propanoic acid group via an amino linkage . The pyridine ring is substituted at the 6-position with a chlorine atom . The InChI key for this compound is AGUQXLJLUUWXDE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-((6-Chloropyridin-2-yl)amino)propanoic acid has a molecular weight of 200.62 . It is a solid at room temperature . The compound’s solubility and other physicochemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique
Chlorogenic Acid: A Pharmacological Review
Phenolic acids, particularly Chlorogenic Acid (CGA), have been studied extensively for their diverse biological and pharmacological effects. CGA exhibits a range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Such studies highlight the potential of phenolic compounds, including 3-((6-Chloropyridin-2-yl)amino)propanoic acid analogs, in developing natural safeguard food additives and therapeutic agents. The research calls for further studies to optimize these biological and pharmacological effects for practical applications (Naveed et al., 2018).
Chlorogenic Acid as a Food Additive and Nutraceutical
Investigations into Chlorogenic Acid (CGA) have also explored its role as a nutraceutical for the prevention and treatment of metabolic syndrome and associated disorders. This includes its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Additionally, CGA's antimicrobial properties against a wide range of organisms make it a promising candidate for the food industry in preserving food products. This demonstrates the multifunctional applications of phenolic compounds in both healthcare and food preservation (Santana-Gálvez et al., 2017).
Reactions of Chlorine with Food Compounds
The reactions of chlorine and chlorine dioxide with model food compounds have been characterized, revealing the potential toxicity of the reaction products. This research area is crucial for understanding the safety and chemical stability of food products treated with chlorinated compounds, which could be relevant for the study and application of similar chlorinated pyridinyl compounds (Fukayama et al., 1986).
Safety and Hazards
The safety data sheet for 3-((6-Chloropyridin-2-yl)amino)propanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-[(6-chloropyridin-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQXLJLUUWXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-Chloropyridin-2-yl)amino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

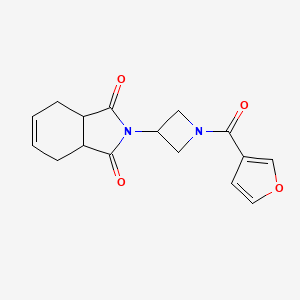
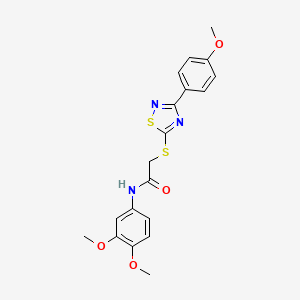
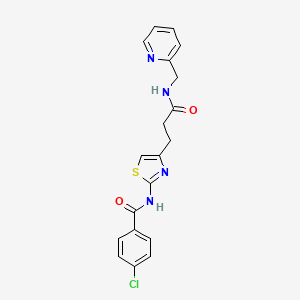
methanone](/img/structure/B2698189.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2698194.png)
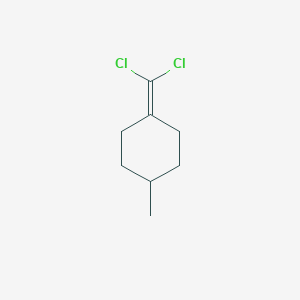
![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2698198.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2698199.png)
![N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide](/img/structure/B2698201.png)

